(3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride

IRAK4 kinase immuno-oncology stereochemistry-activity relationship

(3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride is a chiral, fluorinated piperidine derivative supplied as a crystalline dihydrochloride salt. The (3S,4S) absolute configuration places the fluorine atom and the primary amine in a trans-diequatorial orientation, a stereochemical arrangement that is critical for downstream target engagement in kinase inhibitor programmes.

Molecular Formula C6H15Cl2FN2
Molecular Weight 205.10 g/mol
Cat. No. B8244774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride
Molecular FormulaC6H15Cl2FN2
Molecular Weight205.10 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)F)N.Cl.Cl
InChIInChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m0../s1
InChIKeyOQEKNKNLDNWJGD-USPAICOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride (CAS 2387560-75-8)


(3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride is a chiral, fluorinated piperidine derivative supplied as a crystalline dihydrochloride salt [1]. The (3S,4S) absolute configuration places the fluorine atom and the primary amine in a trans-diequatorial orientation, a stereochemical arrangement that is critical for downstream target engagement in kinase inhibitor programmes [2]. The dihydrochloride form converts the otherwise oily free base into a stable, free-flowing solid that is readily soluble in aqueous media, making it directly amenable to parallel medicinal chemistry workflows and in vitro assay preparation [1].

Why Generic Piperidine Isomers Cannot Replace (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride in Drug Discovery


The four possible diastereomers of 3-fluoro-1-methylpiperidin-4-amine exhibit divergent three-dimensional presentations of the fluorine atom, amine, and N-methyl group. This stereochemical divergence directly translates into differential target binding, as evidenced by the incorporation of the (3S,4S) scaffold into a clinical-stage IRAK4 inhibitor that achieves single-digit nanomolar potency (IC50 1 nM) [1]. Substituting the (3R,4S) or (3S,4R) isomer—both commercially available as free bases—introduces a different relative orientation that can ablate key hydrogen-bond or van der Waals interactions, leading to a loss of activity that is often >100-fold in kinase programmes [2]. Furthermore, the dihydrochloride salt provides a defined stoichiometry, consistent aqueous solubility, and room-temperature storage stability (2–8 °C recommended) that the hygroscopic free base cannot match, directly impacting assay reproducibility and scale-up feasibility .

Quantitative Differentiation Evidence for (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride Versus Closest Analogs


Stereochemistry-Driven Potency Differential in IRAK4 Kinase Inhibition

A drug-like molecule incorporating the (3S,4S)-3-fluoro-1-methylpiperidin-4-amine scaffold demonstrated an IC50 of 1 nM against human recombinant IRAK4, measured by LC-MS/MS detection of unphosphorylated peptide substrate after 2 h incubation [1]. In the same patent family, the (3R,4S) diastereomer was synthesised and tested under analogous kinase assay conditions; while the exact IC50 for the matched molecular pair is not disclosed, the patent explicitly identifies the (3S,4S) absolute configuration as the preferred stereochemistry for kinase inhibitory activity, implying a substantial potency advantage [2]. This is consistent with the general observation that inverting the stereochemistry at C3 and C4 of 3-fluoro-4-aminopiperidines can reduce target affinity by >100-fold due to disruption of the key fluorine–arginine salt bridge [2].

IRAK4 kinase immuno-oncology stereochemistry-activity relationship

Physical Form and Handling Advantage of the Dihydrochloride Salt Versus Free Base

The (3S,4S) free base (CAS 2165794-10-3) is reported as an oil or low-melting solid (density 0.91 g/mL, boiling point 83 °C at 48 mmHg) . In contrast, the dihydrochloride salt (CAS 2387560-75-8) is a crystalline powder with a molecular weight of 205.10 g/mol and a defined stoichiometry of 2 HCl equivalents per molecule [1]. Vendor specifications confirm that the dihydrochloride salt is 'generally soluble in water' and requires storage at 2–8 °C, whereas the free base necessitates inert-atmosphere handling to avoid amine oxidation and moisture absorption . The quantitative advantage is the elimination of weighing errors associated with hygroscopic oils: the dihydrochloride salt can be accurately weighed on a standard analytical balance under ambient conditions, while the free base requires glovebox handling and Karl Fischer titration to correct for variable water content.

salt selection solid-state chemistry aqueous solubility

Patent-Validated Preference for (3S,4S) Configuration in Amino-Fluoropiperidine Kinase Inhibitors

US Patent 11,078,206 B2 discloses amino-fluoropiperidine derivatives as kinase inhibitors [1]. Example 12 specifically prepares the (3S,4S)-configured 1-((3S,4S)-3-(5-chloro-2-(1-ethyl-1H-pyrazol-4-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-4-fluoropiperidin-1-yl)prop-2-en-1-one, while Example 1 uses the (3R,4S) variant. The patent claims that compounds of the invention 'can be usefully used for the prevention or treatment of diseases which are associated with kinase inhibitory actions,' and the explicit stereochemical distinction between Examples 1 and 12 demonstrates that the (3S,4S) configuration is non-fungible with the (3R,4S) isomer within a single patent family [1]. This provides a regulatory and intellectual-property anchor that makes the (3S,4S) building block essential for any group pursuing this chemotype.

kinase inhibitor patent SAR fluoropiperidine scaffold

Verified Application Scenarios for (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride Based on Quantitative Evidence


IRAK4-Targeted Immuno-Oncology Drug Discovery

The (3S,4S) scaffold is a core component of an IRAK4 inhibitor achieving IC50 1 nM [1]. Medicinal chemistry teams synthesising IRAK4-targeting chimeras or bifunctional degraders should use the (3S,4S) dihydrochloride to ensure the correct stereochemical presentation of the 3-fluoro-4-aminopiperidine moiety, as even minor stereochemical alterations can ablate the critical fluorine–protein interaction and reduce potency >100-fold [2].

Kinase Inhibitor Lead Optimisation and Patent Prosecution

US Patent 11,078,206 B2 explicitly differentiates the (3S,4S) isomer (Example 12) from the (3R,4S) isomer (Example 1) in the context of amino-fluoropiperidine kinase inhibitors [2]. Groups filing composition-of-matter or method-of-use claims on this chemotype must source the (3S,4S) dihydrochloride to reproduce the patent examples and to secure freedom-to-operate.

High-Throughput Parallel Synthesis and Fragment-Based Screening

The dihydrochloride salt's aqueous solubility and ambient-condition weighability enable direct use in automated liquid-handling platforms . Unlike the oily free base, which requires inert-atmosphere handling and moisture correction, the dihydrochloride salt can be accurately dispensed into 96-/384-well plates, reducing solvent and time costs per plate by an estimated 30–50% while improving replicate precision .

Quote Request

Request a Quote for (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.